AZD-4547 is a potent, orally bioavailable, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [] It plays a crucial role in scientific research as a tool to investigate the biological functions of FGFRs and their therapeutic potential in various diseases, particularly cancer.
Mechanism of Action
AZD-4547 functions as an ATP-competitive inhibitor of FGFR tyrosine kinases. [, ] It binds to the ATP-binding site of FGFRs, thereby blocking the phosphorylation of downstream signaling molecules and inhibiting the activation of FGFR-mediated signaling pathways. [, , ] This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth in FGFR-dependent tumors. [, ]
Applications
Investigating FGFR Signaling: It serves as a valuable tool for studying the role of FGFR signaling in various cellular processes, including cell proliferation, differentiation, and survival. [, ]
Preclinical Cancer Models: AZD-4547 demonstrates potent antitumor activity against FGFR-deregulated tumors in preclinical models, including xenograft models of human tumors. [, ]
Personalized Medicine: Research indicates that AZD-4547 holds promise for personalized cancer therapy, particularly in patients with FGFR2 gene amplifications. [] Studies have shown its effectiveness in treating gastric cancer with FGFR2 amplification and ovarian cancer with FGF6 and FGF23 amplification. [, ]
Combination Therapies: AZD-4547 shows synergistic effects when combined with other targeted therapies, such as MEK inhibitors and cannabidiol. [, ] This finding suggests its potential use in combination therapies to enhance treatment efficacy in various cancers.
Related Compounds
BGJ 398 (Infigratinib)
Compound Description: BGJ 398, also known as Infigratinib, is a potent pan-fibroblast growth factor receptor (FGFR) inhibitor. It demonstrates efficacy against cancers harboring FGFR alterations, including those resistant to imatinib mesylate (IM) due to FGFR pathway activation [].
Relevance: Like AZD-4547, BGJ 398 targets FGFR1, FGFR2, and FGFR3, highlighting their shared mechanism of action as kinase inhibitors in the context of FGFR-driven cancers []. This overlap in targeting FGFR makes BGJ 398 structurally and functionally similar to AZD-4547.
Compound Description: TAS-120 is another pan-FGFR inhibitor, demonstrating efficacy against imatinib-resistant gastrointestinal stromal tumors (GIST) exhibiting FGFR pathway activation [].
Relevance: Similar to AZD-4547, TAS-120 effectively targets FGFR1/2, making it relevant in studying FGFR-dependent cancers and comparing its efficacy with AZD-4547 []. This shared mechanism of action as kinase inhibitors for FGFR makes TAS-120 structurally and functionally related to AZD-4547.
Compound Description: Ponatinib is a multi-targeted tyrosine kinase inhibitor, known for its activity against BCR-ABL but also exhibiting inhibitory effects on FGFR [].
Imatinib Mesylate (IM, Gleevec)
Compound Description: Imatinib Mesylate (IM), commercially known as Gleevec, is a receptor tyrosine kinase inhibitor primarily used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting the BCR-ABL fusion protein and KIT, respectively. It is noteworthy that prolonged exposure to IM can lead to resistance, potentially through FGFR pathway activation in GISTs [].
Relevance: Although IM primarily targets KIT in the context of GIST, its role in inducing potential resistance mechanisms involving FGFR pathways makes it relevant to the study of AZD-4547. The research highlights the potential for combined therapies using IM and FGFR inhibitors like AZD-4547 to overcome resistance mechanisms and improve treatment outcomes [].
Paclitaxel
Compound Description: Paclitaxel is a widely used chemotherapy drug belonging to the taxane family. It exerts its anticancer effects by disrupting microtubule function, ultimately inhibiting cell division and promoting cell death. Notably, in a case study involving a patient with late-stage serous ovarian cancer, the patient's cells exhibited sensitivity to both Paclitaxel and AZD-4547 [].
Carboplatin
Compound Description: Carboplatin is another chemotherapy drug belonging to the platinum-based family of anticancer agents. It interferes with DNA replication by forming crosslinks within DNA strands, leading to cell cycle arrest and apoptosis. Similar to Paclitaxel, a patient case study reported sensitivity to Carboplatin, along with AZD-4547, in a patient with late-stage serous ovarian cancer [].
Relevance: The observed sensitivity to both Carboplatin and AZD-4547 in the patient case study suggests a potential for combination therapy, although further investigation is warranted to determine synergistic or additive effects [].
PARP Inhibitors
Compound Description: PARP inhibitors are a class of drugs that interfere with the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors are particularly effective in cancers with defects in homologous recombination DNA repair pathways, such as those with BRCA mutations. Interestingly, one case study revealed a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, despite being resistant to PARP inhibitors [].
Relevance: This finding underscores the importance of functional screening in identifying potential therapeutic targets. While PARP inhibitors were not effective in this particular case, the sensitivity to EGFR inhibitors, alongside the sensitivity to AZD-4547, highlights the heterogeneity of cancer and the need for personalized treatment approaches [].
Compound Description: EGFR inhibitors are a class of drugs that block the activity of the epidermal growth factor receptor (EGFR), a protein involved in cell growth and proliferation. These inhibitors are commonly used in treating various cancers, including lung, colorectal, and head and neck cancers. Notably, a patient case study mentioned a unique sensitivity to a subset of EGFR inhibitors in a patient with late-stage serous ovarian cancer, which was resistant to PARP inhibitors [].
Relevance: While EGFR inhibitors and AZD-4547 target distinct pathways, the case study highlights the importance of considering a combination of therapies to address potential resistance mechanisms and improve treatment outcomes []. The sensitivity to both types of inhibitors emphasizes the need for personalized medicine approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Overactivity of epidermal growth factor receptor (EGFR) tyrosine kinase activity has been associated with a number of cancers. CL 387,785 is a potent, irreversible inhibitor of EGFR kinase activity (IC50 = 370 pM). It blocks EGF-stimulated autophosphorylation of receptors in cells (IC50 = 5 nM) and halts cell cycling in cells that overexpress EGFR or c-ErbB2 (IC50s = 31-125 nM). CL 387,785 profoundly blocks the growth of EGFR-overexpressing tumors in nude mice when given orally at 80 mg/kg/day for 10 days. CL-387785, also known as EKI-785, is a n irreversible inhibitor of EGF-receptor (EGFR) kinase activity in vivo (IC50 = 250-490 pM). CL-387785 covalently bound to EGF-R. It also specifically inhibited kinase activity of the protein (IC50 = 370+/-120 pM), blocked EGF-stimulated autophosphorylation of the receptor in cells (ic50 approximately 5 nM), inhibited cell proliferation (IC50 = 31-125 nM) primarily in a cytostatic manner in cell lines that overexpress EGF-R or c-erbB-2, and profoundly blocked the growth of a tumor that overexpresses EGF-R in nude mice (when given orally at 80 mg/kg/day for 10 days, daily). CL-387,785 is useful for studying the interaction of small molecules with EGF-R and may have clinical utility.
CP 547,632 is an orally bioavailable and potent inhibitor of the receptor tyrosine kinases VEGF receptor 2 (VEGFR2) and basic fibroblast growth factor (bFGF) with IC50 values of 11 and 9 nM, respectively, in an enzyme assay. It is selective for VEGFR2 and bFGF over EGFR, PDGF receptor β (PDGFRβ), and related tyrosine kinases. CP 547,632 inhibits VEGFR2 autophosphorylation induced by VEGF in porcine aortic endothelial cells transfected with VEGFR2 (IC50 = 6 nM) and in a xenograft mouse model using NIH3T3/H-Ras cells (EC50 = 590 nM). It decreases angiogenesis induced by VEGF or bFGF and suppresses tumor growth in athymic mice. CP-547632, also known as PAN-90806, is as a potent inhibitor of the VEGFR-2 and basic fibroblast growth factor (FGF) kinases (IC50 11 and 9 nM, respectively). It is selective relative to epidermal growth factor receptor, platelet-derived growth factor, and other related TKs. It also inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay with an IC50 value of 6 nM. After oral administration of CP-547,632 to mice bearing NIH3T3/H-ras tumors, VEGFR-2 phosphorylation in tumors was inhibited in a dose-dependent fashion (EC50 590 ng/ml). CP-547,632 is a well-tolerated, orally-bioavailable inhibitor presently under clinical investigation for the treatment of human malignancies.
CP 724,714 is a selective inhibitor of HER2/ErbB2 with an IC50 value of 10 nM. It demonstrates greater than 640-fold selectivity against EGFR, InsR, IRG-1R, PDGFR, VEGFR2, Abl, Src, and c-Met. CP 724,714 has been shown to inhibit the proliferation of ErbB2-amplified cells, including BT474 and SK-BR-3 with IC50 values of 0.25 and 0.95 μM, respectively. It also demonstrates antitumor activity in various human tumor xenograft models. However, CP 724,714 was discontinued from clinical development due to hepatotoxicity caused by its ability to inhibit hepatic efflux transporters at low micromolar concentrations. CP-724714 is An orally bioavailable quinazoline with potential antineoplastic activity. CP-724,714 selectively binds to the intracellular domain of HER2, reversibly inhibiting its tyrosine kinase activity and resulting in suppression of tumor cell growth. HER2, a member of the epidermal growth factor receptor (EGFR) family, is overexpressed in many adenocarcinomas, particularly breast cancers.
CUDC-101 is a multi-target inhibitor, combining functional groups of potent inhibitors of human epidermal growth factor receptor (HER) kinases and histone deacetylases (HDACs). It potently blocks the receptor tyrosine kinases EGFR (aka HER1) and HER2 (IC50s = 2.4 and 16.4 nM, respectively). CUDC-101 also inhibits the activity of class I and class II HDACs at nanomolar concentrations (e.g., IC50s = 4.5, 12.6, 13.2, and 11.4 nM for HDAC1, 2, 4, and 5, respectively). It has only weak effects on over 60 other kinases when tested at 5 µM. CUDC-101 prevents the growth of a wide range of cancer cell lines in vitro, and slows tumor growth or induces tumor regression through cancer cell apoptosis in xenograft models. In cancer cells that have acquired resistance to single-target EGFR inhibitors, CUDC-101 blocks proliferation and reduces cell migration. A multi-targeted, small-molecule inhibitor of HDAC A potent multitargeted inhibitor of histone deacetylase (HDAC) and the receptor kinases epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with IC₅₀ values of 4.4, 2.4, and 15.7nm, respectively. Displays potent antiproliferative and proapoptotic activities against cultured and implanted tumor cells that are sensitive or resistant to several approved single-targeted drugs. CUDC-101 is a multi-targeted, small-molecule inhibitor of histone deacetylase (HDAC), epidermal growth factor receptor tyrosine kinase (EGFR/ErbB1), and human epidermal growth factor receptor 2 tyrosine kinase (HER2/neu or ErbB2) with potential antineoplastic activity. HDAC/EGFR/HER2 inhibitor CUDC-101 inhibits the activity of these three enzymes but the exact mechanism of action is presently unknown. This agent may help overcome resistance to inhibition of EGFR and Her2 through a simultaneous, synergistic inhibition of EGFR, Her2, and HDAC.
Akt functions as a key component in multiple signaling pathways including those related to cell proliferation, metabolism, and survival as well as angiogenesis. AZD 5363 is a pyrrolopyrimidine-derived compound that inhibits Akt by competitively binding to the kinase domain, preventing substrate phosphorylation by Akt. It inhibits Akt1, 2, and 3 with IC50 values of 3, 7, and 7 nM, respectively and also inhibits P70S6K and PKA with similar potency (IC50s = 6 and 7 nM, respectively). Furthermore, AZD 5363 shows >75% inhibition at 1 μM against ROCK2, MKK1, MSK1, MSK2, PKCγ, PKGα, PKGβ, PRKX, RSK2, and RSK3.1 At 3 μM or less, AZD 5363 has been reported to inhibit the proliferation of 41 out of 182 solid and hematologic tumor cell lines, demonstrating the greatest sensitivity towards breast cancer derived-cells or those with PIK3CA and/or PTEN mutations. Oral dosing to nude mice bearing BT474c xenografts resulted in antitumor activity, including the reduction of the phosphorylation of PRAS40, GSK3β, and S6 at an EC50 value of ~ 0.1 μM. An orally bioavailable, selective and potent inhibitor of all PKB/AKT iso-forms Capivasertib is a novel pyrrolopyrimidine derivative, and an orally available inhibitor of the serine/threonine protein kinase AKT (protein kinase B) with potential antineoplastic activity. Capivasertib binds to and inhibits all AKT isoforms. Inhibition of AKT prevents the phosphorylation of AKT substrates that mediate cellular processes, such as cell division, apoptosis, and glucose and fatty acid metabolism. A wide range of solid and hematological malignancies show dysregulated PI3K/AKT/mTOR signaling due to mutations in multiple signaling components. By targeting AKT, the key node in the PIK3/AKT signaling network, this agent may be used as monotherapy or combination therapy for a variety of human cancers. Capivasertib has been investigated for the treatment of Metastatic Breast Cancer.
DW532 is one of simplified analogues of hematoxylin that has shown broad-spectrum inhibition on tyrosine kinases and in vitro anti-cancer activities. DW532 inhibited EGFR and VEGFR2 in vitro kinase activity (the IC50 values were 4.9 and 5.5 μmol/L, respectively), and suppressed their downstream signaling. DW532 dose-dependently inhibited tubulin polymerization via direct binding to tubulin, thus disrupting the mitotic spindle assembly and leading to abnormal cell division. In a panel of human cancer cells, DW532 (1 and 10 μmol/L) induced G2/M phase arrest and cell apoptosis, which subsequently resulted in cytotoxicity. Knockdown of BubR1 or Mps1, the two core proteins of the spindle assembly checkpoint dramatically decreased DW532-induced cell cycle arrest in MDA-MB-468 cells. Moreover, treatment with DW532 potently and dose-dependently suppressed angiogenesis in vitro and in vivo. ( Acta Pharmacol Sin. 2014 Jul;35(7):916-28.)
FIIN-3 is an inhibitor of FGF receptors (FGFRs; IC50s = 13, 21, 31, and 35 nM for recombinant FGFR1-4, respectively). It is selective for FGFRs over a panel of 456 kinases at a concentration of 1 μM, however, it does inhibit EGFR (IC50 = 204 nM). FIIN-3 inhibits growth of Ba/F3 cells that are dependent on the kinase activity of wild-type FGFR1-4 as well as gatekeeper mutant FGFR2 and FGFR3 (EC50s = <1-69 nM) and inhibits FGFR-dependent signaling in a concentration-dependent manner in FGFR2TEL/V564M-dependent Ba/F3 cells. FIIN-3 also inhibits growth in a panel of cancer cell lines (EC50s = 1.4-499 nM). FIIN-3 is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. FIIN-3 is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. FIIN-3 has the unprecedented ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues. FIIN-3 bound with FGFR4 V550L and EGFR L858R.
Potent EGFR tyrosine kinase inhibitor (IC50 = 2 nM). Decreases EGFR autophosphorylation in tumor cells. Potent inhibitor of mutant JAK2-V617F. Weaker inhibitor of ErbB-2 kinase (Ki = 1 μM) and ErbB-4 kinase (Ki = 1.5 μM). Clinically effective agent for non-small cell lung cancer (NSCLC). Erlotinib Hydrochloride is the hydrochloride salt of a quinazoline derivative with antineoplastic properties. Competing with adenosine triphosphate, erlotinib reversibly binds to the intracellular catalytic domain of epidermal growth factor receptor (EGFR) tyrosine kinase, thereby reversibly inhibiting EGFR phosphorylation and blocking the signal transduction events and tumorigenic effects associated with EGFR activation. A quinazoline derivative and ANTINEOPLASTIC AGENT that functions as a PROTEIN KINASE INHIBITOR for EGFR associated tyrosine kinase. It is used in the treatment of NON-SMALL CELL LUNG CANCER.